molecular formula C28H20FNO3 B11110743 4-[(E)-({3-[(4-fluorophenyl)carbonyl]phenyl}imino)methyl]phenyl 4-methylbenzoate

4-[(E)-({3-[(4-fluorophenyl)carbonyl]phenyl}imino)methyl]phenyl 4-methylbenzoate

Cat. No.: B11110743
M. Wt: 437.5 g/mol
InChI Key: ODCODDMLRMGAHN-UHFFFAOYSA-N
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Description

4-({[3-(4-Fluorobenzoyl)phenyl]imino}methyl)phenyl 4-methylbenzoate is an organic compound that belongs to the class of imines and esters This compound is characterized by the presence of a fluorobenzoyl group, an imino group, and a methylbenzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(4-Fluorobenzoyl)phenyl]imino}methyl)phenyl 4-methylbenzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the imine: This step involves the condensation reaction between 3-(4-fluorobenzoyl)aniline and benzaldehyde under acidic or basic conditions to form the imine intermediate.

    Esterification: The imine intermediate is then reacted with 4-methylbenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-({[3-(4-Fluorobenzoyl)phenyl]imino}methyl)phenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the imine group to an amine.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

4-({[3-(4-Fluorobenzoyl)phenyl]imino}methyl)phenyl 4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({[3-(4-Fluorobenzoyl)phenyl]imino}methyl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorobenzoyl group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[3-(4-Chlorobenzoyl)phenyl]imino}methyl)phenyl 4-methylbenzoate
  • 4-({[3-(4-Bromobenzoyl)phenyl]imino}methyl)phenyl 4-methylbenzoate
  • 4-({[3-(4-Methylbenzoyl)phenyl]imino}methyl)phenyl 4-methylbenzoate

Uniqueness

4-({[3-(4-Fluorobenzoyl)phenyl]imino}methyl)phenyl 4-methylbenzoate is unique due to the presence of the fluorine atom in the benzoyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C28H20FNO3

Molecular Weight

437.5 g/mol

IUPAC Name

[4-[[3-(4-fluorobenzoyl)phenyl]iminomethyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C28H20FNO3/c1-19-5-9-22(10-6-19)28(32)33-26-15-7-20(8-16-26)18-30-25-4-2-3-23(17-25)27(31)21-11-13-24(29)14-12-21/h2-18H,1H3

InChI Key

ODCODDMLRMGAHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=CC(=C3)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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